molecular formula C20H17F9N2O5S B2812047 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide CAS No. 338404-59-4

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide

Cat. No.: B2812047
CAS No.: 338404-59-4
M. Wt: 568.41
InChI Key: FIYPPABLNRJXGF-UHFFFAOYSA-N
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Description

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple trifluoroethoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the trifluoroethoxy groups: This can be achieved by reacting 2,2,2-trifluoroethanol with appropriate precursors under controlled conditions.

    Coupling reactions: The trifluoroethoxy intermediates are then coupled with benzenecarboxamide derivatives using reagents such as coupling agents and catalysts.

    Final assembly: The final product is obtained by linking the trifluoroethoxy-substituted benzene ring with the sulfonylaminoethyl group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F9N2O5S/c21-18(22,23)10-35-13-4-5-16(36-11-19(24,25)26)15(9-13)17(32)30-6-7-31-37(33,34)14-3-1-2-12(8-14)20(27,28)29/h1-5,8-9,31H,6-7,10-11H2,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYPPABLNRJXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F9N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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